molecular formula C13H20N2O4S B6607956 tert-butyl3-(4-aminobenzenesulfonamido)propanoate CAS No. 2639434-49-2

tert-butyl3-(4-aminobenzenesulfonamido)propanoate

Cat. No.: B6607956
CAS No.: 2639434-49-2
M. Wt: 300.38 g/mol
InChI Key: MTBKCSKPBNLLEV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is a chemical compound with the molecular formula C13H20N2O4S It contains a tert-butyl group, an aminobenzenesulfonamide moiety, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate typically involves the reaction of tert-butyl acrylate with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization or distillation, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(4-nitrobenzenesulfonamido)propanoate
  • tert-butyl 3-(4-methylbenzenesulfonamido)propanoate
  • tert-butyl 3-(4-chlorobenzenesulfonamido)propanoate

Uniqueness

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is unique due to the presence of the amino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzenesulfonamide moiety.

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)8-9-15-20(17,18)11-6-4-10(14)5-7-11/h4-7,15H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBKCSKPBNLLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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